molecular formula C12H18N4 B11885124 1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(3-pyridazinyl)- CAS No. 646056-43-1

1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(3-pyridazinyl)-

Cat. No.: B11885124
CAS No.: 646056-43-1
M. Wt: 218.30 g/mol
InChI Key: IGBCRYOGJOKJGM-UHFFFAOYSA-N
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Description

7-Methyl-1-(pyridazin-3-yl)-1,7-diazaspirononane is a heterocyclic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-(pyridazin-3-yl)-1,7-diazaspirononane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridazine derivative with a suitable amine can lead to the formation of the spirocyclic structure. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1-(pyridazin-3-yl)-1,7-diazaspirononane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

7-Methyl-1-(pyridazin-3-yl)-1,7-diazaspirononane has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-1-(pyridazin-3-yl)-1,7-diazaspirononane involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-1-(pyridazin-3-yl)-1,7-diazaspirononane stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

CAS No.

646056-43-1

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

7-methyl-1-pyridazin-3-yl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C12H18N4/c1-15-9-6-12(10-15)5-3-8-16(12)11-4-2-7-13-14-11/h2,4,7H,3,5-6,8-10H2,1H3

InChI Key

IGBCRYOGJOKJGM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCCN2C3=NN=CC=C3

Origin of Product

United States

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